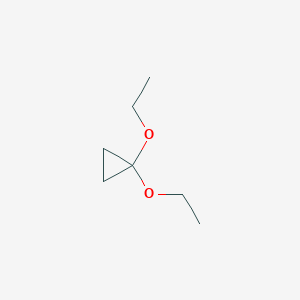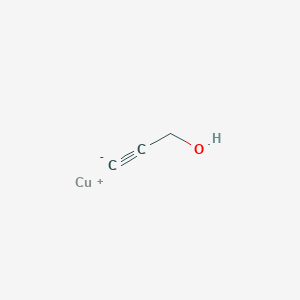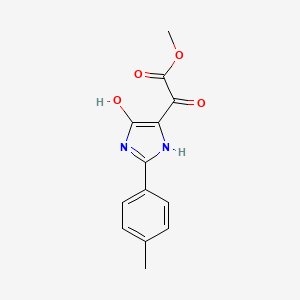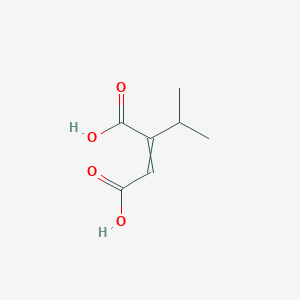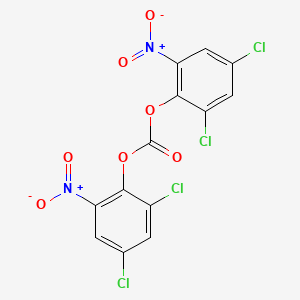![molecular formula C10H12N2O4 B14655823 Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate CAS No. 41120-20-1](/img/structure/B14655823.png)
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate is an organic compound with the molecular formula C10H12N2O4 It contains a hydrazinecarboxylate group attached to a methoxycarbonyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields the desired product through a series of steps involving the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.
Applications De Recherche Scientifique
Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate include:
- Methyl 2-(methoxycarbonyl)phenylhydrazine
- Methyl 2-(methoxycarbonyl)phenylcarbamate
- Methyl 2-(methoxycarbonyl)phenylsulfanyl
Uniqueness
This compound is unique due to its specific structural features, such as the hydrazinecarboxylate group and the methoxycarbonyl-substituted phenyl ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
41120-20-1 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
methyl 2-(2-methoxycarbonylhydrazinyl)benzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)7-5-3-4-6-8(7)11-12-10(14)16-2/h3-6,11H,1-2H3,(H,12,14) |
Clé InChI |
OQUIEOWHHSTLHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


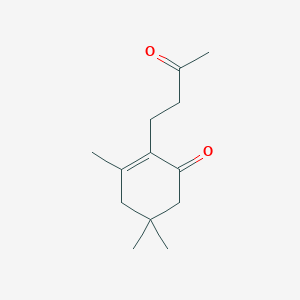
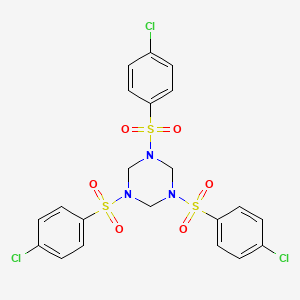
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)

